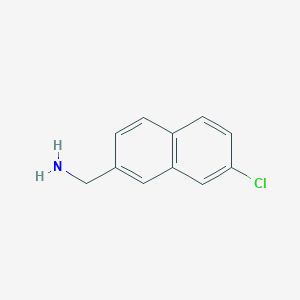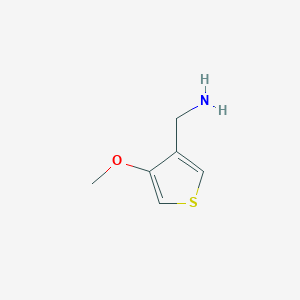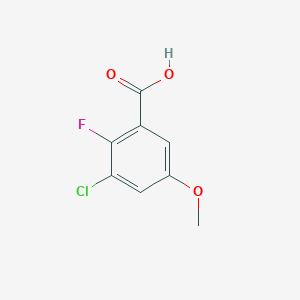
Ro 32-0432 (clorhidrato)
Descripción general
Descripción
El hidrocloruro de Ro 32-0432 es un inhibidor selectivo y permeable a las células de la proteína quinasa C. Exhibe un alto grado de selectividad para la proteína quinasa C alfa, la proteína quinasa C beta I y la proteína quinasa C beta II sobre la proteína quinasa C épsilon. Este compuesto es conocido por su capacidad para prevenir las respuestas inflamatorias crónicas impulsadas por las células T in vivo .
Aplicaciones Científicas De Investigación
El hidrocloruro de Ro 32-0432 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de la proteína quinasa C en varias vías bioquímicas.
Biología: Se emplea en biología celular para investigar las vías de señalización mediadas por la proteína quinasa C.
Medicina: El hidrocloruro de Ro 32-0432 se utiliza en estudios preclínicos para explorar sus posibles efectos terapéuticos en enfermedades que involucran inflamación crónica y respuestas autoinmunes.
Mecanismo De Acción
El hidrocloruro de Ro 32-0432 ejerce sus efectos al inhibir selectivamente la proteína quinasa C. Se une al sitio de unión al ATP de la proteína quinasa C, evitando su activación y la fosforilación posterior de los objetivos posteriores. Esta inhibición interrumpe las vías de señalización mediadas por la proteína quinasa C, lo que lleva a una reducción de la activación de las células T y las respuestas inflamatorias crónicas .
Análisis Bioquímico
Biochemical Properties
Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.
Cellular Effects
Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .
Metabolic Pathways
Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis
Subcellular Localization
The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .
Métodos De Preparación
La síntesis del hidrocloruro de Ro 32-0432 implica varios pasos, incluida la formación de la estructura central de bisindolilmalemida. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de bisindolilmalemida: Esto implica la reacción de derivados de indol con malemida en condiciones específicas.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para lograr la selectividad y potencia deseadas.
Formación de la sal de hidrocloruro: El paso final implica la conversión de la base libre a su forma de sal de hidrocloruro para mejorar su solubilidad y estabilidad.
Los métodos de producción industrial del hidrocloruro de Ro 32-0432 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
El hidrocloruro de Ro 32-0432 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales unidos al núcleo de bisindolilmalemida.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de grupos funcionales específicos.
Sustitución: Las reacciones de sustitución son comunes para modificar los sustituyentes en los anillos de indol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
El hidrocloruro de Ro 32-0432 es único en su alta selectividad para la proteína quinasa C alfa, la proteína quinasa C beta I y la proteína quinasa C beta II sobre la proteína quinasa C épsilon. Los compuestos similares incluyen:
Bisindolilmalemida I: Otro inhibidor de la proteína quinasa C con un perfil de selectividad más amplio.
Bisindolilmalemida X: Un inhibidor selectivo de la proteína quinasa C con diferente selectividad en comparación con el hidrocloruro de Ro 32-0432.
Bisindolilmalemida IV: Conocido por sus efectos inhibitorios sobre la proteína quinasa C pero con un patrón de selectividad diferente.
El hidrocloruro de Ro 32-0432 destaca por su selectividad y potencia específicas, lo que lo convierte en una herramienta valiosa en la investigación centrada en la proteína quinasa C.
Propiedades
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?
A1: Ro 32-0432 hydrochloride exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by Ro 32-0432 hydrochloride effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.
Q2: What specific nicotine withdrawal symptoms were alleviated by Ro 32-0432 hydrochloride in the studies?
A2: The studies demonstrated that Ro 32-0432 hydrochloride administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
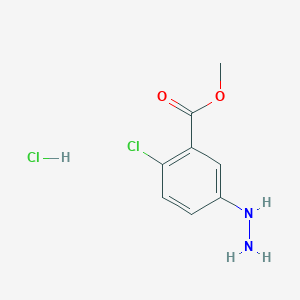
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

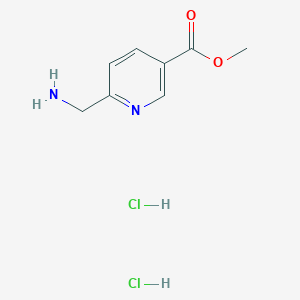
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)
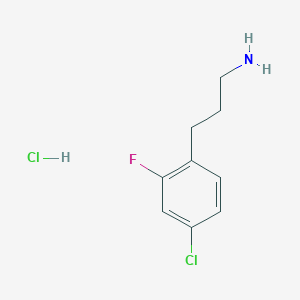

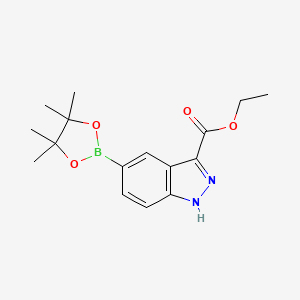
![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)

